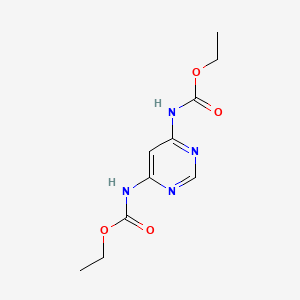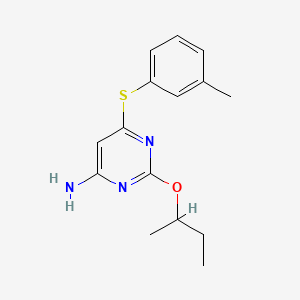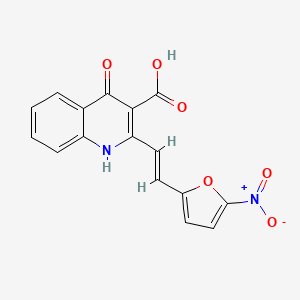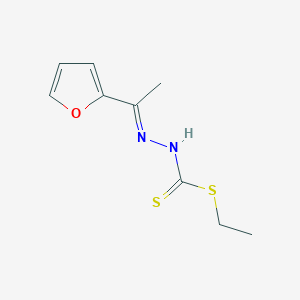
Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate is an organic compound with the molecular formula C9H12N2OS2 It is a member of the hydrazinecarbodithioate family, characterized by the presence of a furan ring and a hydrazinecarbodithioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate typically involves the reaction of furan-2-carbaldehyde with ethyl hydrazinecarbodithioate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinecarbodithioate moiety to hydrazine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and suitable electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan ring .
Applications De Recherche Scientifique
Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing heterocyclic structures.
Medicine: Research has explored its use in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Mécanisme D'action
The mechanism of action of Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate involves its interaction with biological targets, such as enzymes or receptors. The furan ring and hydrazinecarbodithioate moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Another furan-containing compound with different functional groups.
1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine: A related hydrazine derivative with a benzofuran ring.
Uniqueness
Ethyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate is unique due to its specific combination of a furan ring and a hydrazinecarbodithioate moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H12N2OS2 |
|---|---|
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
ethyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamodithioate |
InChI |
InChI=1S/C9H12N2OS2/c1-3-14-9(13)11-10-7(2)8-5-4-6-12-8/h4-6H,3H2,1-2H3,(H,11,13)/b10-7+ |
Clé InChI |
BTXAMVMBEYFULS-JXMROGBWSA-N |
SMILES isomérique |
CCSC(=S)N/N=C(\C)/C1=CC=CO1 |
SMILES canonique |
CCSC(=S)NN=C(C)C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12918780.png)
![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
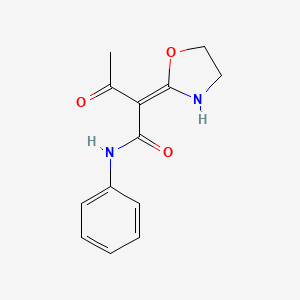
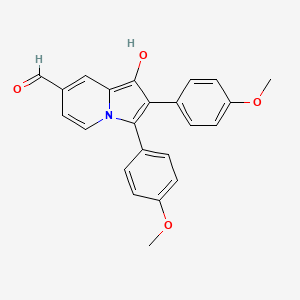
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)
![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B12918815.png)

![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)
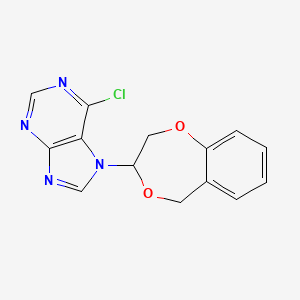
![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)
